molecular formula C19H21N5O4S B2435744 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE CAS No. 903358-95-2

1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE

Cat. No.: B2435744
CAS No.: 903358-95-2
M. Wt: 415.47
InChI Key: YPJUDRXINIJJBB-UHFFFAOYSA-N
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Description

1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves multiple steps. The general synthetic route includes the formation of the triazole and thiadiazine rings, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE include other triazolothiadiazines, such as:

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings and the nature of the substituents. The unique combination of substituents in this compound contributes to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-[5-butanoyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-4-7-15(25)18-17(13-9-6-10-14(11-13)24(27)28)23(16(26)8-5-2)22-12(3)20-21-19(22)29-18/h6,9-11H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJUDRXINIJJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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